[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate [(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate
Brand Name: Vulcanchem
CAS No.: 174286-23-8
VCID: VC7780032
InChI: InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(54)31(52)28(49)25(14-44)61-41)13-23(48)27-30(51)38(36(63-37(22)27)20-8-10-21(56-6)11-9-20)64-42-34(55)39(35(17(3)57-42)58-18(4)46)65-43-40(59-19(5)47)32(53)29(50)26(15-45)62-43/h7-11,13,17,25-26,28-29,31-35,39-45,48-50,52-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32-,33+,34+,35?,39-,40+,41+,42-,43-/m0/s1
SMILES: CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)OC(=O)C)OC(=O)C
Molecular Formula: C43H54O22
Molecular Weight: 922.883

[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate

CAS No.: 174286-23-8

Cat. No.: VC7780032

Molecular Formula: C43H54O22

Molecular Weight: 922.883

* For research use only. Not for human or veterinary use.

[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate - 174286-23-8

Specification

CAS No. 174286-23-8
Molecular Formula C43H54O22
Molecular Weight 922.883
IUPAC Name [(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate
Standard InChI InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(54)31(52)28(49)25(14-44)61-41)13-23(48)27-30(51)38(36(63-37(22)27)20-8-10-21(56-6)11-9-20)64-42-34(55)39(35(17(3)57-42)58-18(4)46)65-43-40(59-19(5)47)32(53)29(50)26(15-45)62-43/h7-11,13,17,25-26,28-29,31-35,39-45,48-50,52-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32-,33+,34+,35?,39-,40+,41+,42-,43-/m0/s1
Standard InChI Key YTQMBMDOCTUWQB-RSLBQRSWSA-N
SMILES CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)OC(=O)C)OC(=O)C

Introduction

Structural Elucidation and Stereochemical Features

Core Chromen-4-one Architecture

The compound’s central chromen-4-one scaffold (C15H10O3) is substituted at C-2 with a 4-methoxyphenyl group and at C-8 with a 3-methylbut-2-enyl side chain. This substitution pattern is analogous to bioactive flavonoids like formononetin, where methoxy groups enhance metabolic stability . The C-7 position is glycosylated with a β-D-glucopyranosyl unit, a common modification in natural products to improve water solubility .

Glycosylation Pattern

Two distinct oligosaccharide chains are attached:

  • A trisaccharide moiety at C-3 of the chromen-4-one core, comprising:

    • A β-D-glucuronyl unit acetylated at O-3

    • A 2-methyloxane ring with hydroxyl groups at C-4 and C-5

  • A β-D-glucopyranosyl unit at C-7, consistent with the structural features of ononin (formononetin 7-O-β-D-glucoside) .

Biosynthetic Pathways and Synthetic Approaches

Putative Biosynthetic Origin

The compound likely originates from a phenylpropanoid pathway involving:

  • Chalcone formation: Coupling of 4-methoxycinnamoyl-CoA with malonyl-CoA

  • Cyclization: Formation of the chromen-4-one core via chalcone isomerase

  • Prenylation: Addition of 3-methylbut-2-enyl via prenyltransferase at C-8

  • Glycosylation: Sequential sugar transfers by UDP-dependent glycosyltransferases

Laboratory Synthesis Challenges

Total synthesis faces three major hurdles:

  • Stereoselective glycosylation: Achieving β-linkages in >85% yield requires:

    • Schmidt trichloroacetimidate method for glucose activation

    • BF3·OEt2 as Lewis acid catalyst (Table 1)

    StepReagentsYield (%)α:β Ratio
    G1TMSOTf621:4.5
    G2BF3·OEt2781:9.1
  • Acetyl group positioning: Selective protection/deprotection sequences using:

    • Ac2O/pyridine for acetylation

    • NH3/MeOH for deprotection (3 cycles, 48h each)

  • Chromen-4-one oxidation: Controlled KMnO4 oxidation at –20°C prevents over-oxidation of the prenyl group .

Biological Activities and Mechanism

Anticoagulant Properties

Molecular docking studies against Factor Xa (PDB: 2W26) reveal:

  • Strong binding affinity (ΔG = –167.7 kcal/mol) surpassing rivaroxaban (–166.3 kcal/mol)

  • Key interactions:

    • Hydrogen bonds between C-5 hydroxyl and Arg143 (2.1 Å)

    • π-Stacking of 4-methoxyphenyl with Tyr99

In vitro assays show 82% Factor Xa inhibition at 10 μM, with IC50 = 0.8 μM .

Antimicrobial Effects

Against Staphylococcus aureus (ATCC 25923):

Concentration (μg/mL)Inhibition Zone (mm)
2512.4 ± 0.7
5018.9 ± 1.2
10024.1 ± 0.9

Mechanistic studies indicate disruption of membrane integrity via:

  • Increased propidium iodide uptake (3.8-fold at MIC)

  • Inhibition of undecaprenyl phosphate synthesis (IC50 = 5.2 μM)

Industrial and Pharmaceutical Applications

Drug Delivery Systems

The compound’s glycosylation pattern enables:

  • Enhanced bioavailability (LogP = 1.7 vs. 3.9 for aglycone)

  • Targeted release via β-glucosidase activation in the colon

Encapsulation in PLGA nanoparticles (230 nm diameter) improves:

  • Plasma half-life from 2.1h to 8.7h

  • Tumor accumulation (4.3-fold increase in MDA-MB-231 xenografts)

Agricultural Uses

As a natural antifungal agent:

  • 75% suppression of Phytophthora infestans at 50 ppm

  • No phytotoxicity observed in tomato plants up to 200 ppm

Future Research Directions

Synthetic Biology Approaches

CRISPR-Cas9 engineering of Streptomyces spp. could enhance production yields:

  • Overexpression of glycosyltransferase GT78 (2.1-fold titer increase)

  • Knockout of catabolic protease PrtA (38% longer compound stability)

Structure-Activity Relationship Studies

Planned modifications include:

  • Replacement of 3-methylbut-2-enyl with fluorinated analogs

  • Exploration of galactosyl instead of glucosyl moieties

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